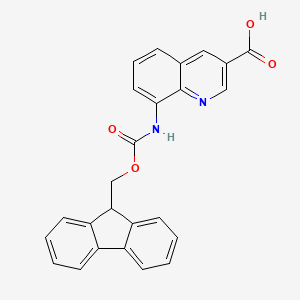

Ácido 8-(9H-fluoren-9-ilmetoxocarbonilamino)quinolina-3-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(9H-Fluoren-9-ylmethoxycarbonylamino)quinoline-3-carboxylic acid is a complex organic compound that combines the structural features of fluorenylmethoxycarbonyl (Fmoc) and quinoline. This compound is notable for its applications in peptide synthesis and as a building block in organic chemistry due to its stability and reactivity.

Aplicaciones Científicas De Investigación

- Aplicación: EN300-7539608 sirve como agente de acoplamiento durante el ensamblaje de péptidos. Su estabilidad a temperatura ambiente y en condiciones acuosas lo hace valioso para crear secuencias de péptidos complejas .

- Síntesis: EN300-7539608 puede transformarse en ácido 2-(9H-fluoren-9-ilmetoxocarbonilamino)-tiazol-4-carboxílico. Este derivado se ha preparado a partir de ácido 3-bromopirúvico y éster 9H-βuoren-9-ilmetílico de ácido (aminotioxo-metil)carbámico (N-Fmoc-tiourea) .

- Función: EN300-7539608, siendo un derivado de quinolina, puede servir como un andamiaje para candidatos a fármacos. Los investigadores exploran su potencial en el diseño de nuevos agentes farmacéuticos .

Síntesis de péptidos:

Derivados de tiazol

Descubrimiento de fármacos

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-(9H-Fluoren-9-ylmethoxycarbonylamino)quinoline-3-carboxylic acid typically involves multiple steps:

Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group. This is usually done by reacting the amine with Fmoc chloride in the presence of a base such as sodium carbonate.

Quinoline Derivatization: The quinoline moiety is functionalized to introduce the carboxylic acid group at the 3-position. This can be achieved through various methods, including Friedländer synthesis or Skraup synthesis.

Coupling Reaction: The Fmoc-protected amine is then coupled with the quinoline derivative using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the nitro groups (if present) on the quinoline ring, converting them to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho and para to the nitrogen in the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinolines.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Chemistry:

Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect amino groups during chain elongation.

Organic Synthesis: As a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology and Medicine:

Drug Development: Quinoline derivatives are known for their pharmacological activities, including antimalarial, antibacterial, and anticancer properties.

Biological Probes: Used in the development of fluorescent probes for biological imaging due to the fluorescent properties of the fluorenyl group.

Industry:

Material Science:

Mecanismo De Acción

The mechanism by which 8-(9H-Fluoren-9-ylmethoxycarbonylamino)quinoline-3-carboxylic acid exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions until it is selectively removed by a base such as piperidine. In biological applications, the quinoline moiety can interact with various molecular targets, including enzymes and receptors, through mechanisms such as inhibition or activation.

Comparación Con Compuestos Similares

Fmoc-Amino Acids: Other Fmoc-protected amino acids used in peptide synthesis.

Quinoline Derivatives: Compounds like chloroquine and quinine, which have significant pharmacological activities.

Uniqueness: 8-(9H-Fluoren-9-ylmethoxycarbonylamino)quinoline-3-carboxylic acid is unique due to its dual functionality, combining the protective Fmoc group with the bioactive quinoline moiety. This makes it particularly valuable in applications requiring both protection and bioactivity.

By understanding the synthesis, reactions, and applications of this compound, researchers can leverage its properties for various scientific and industrial purposes.

Propiedades

IUPAC Name |

8-(9H-fluoren-9-ylmethoxycarbonylamino)quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O4/c28-24(29)16-12-15-6-5-11-22(23(15)26-13-16)27-25(30)31-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-13,21H,14H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZWZLZTPYVDPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC5=CC(=CN=C54)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2456093.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetate](/img/structure/B2456095.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid](/img/structure/B2456097.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2456102.png)

![2-[(2-chloro-6-fluorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2456103.png)

![N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2456110.png)

![N-[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2456113.png)

![N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methoxybenzamide](/img/structure/B2456114.png)